Home > Products > Screening Compounds P21290 > Oseltamivir-13C2,d3 Phosphate
Oseltamivir-13C2,d3 Phosphate -

Oseltamivir-13C2,d3 Phosphate

Catalog Number: EVT-15490302
CAS Number:
Molecular Formula: C16H29N2O8P
Molecular Weight: 413.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oseltamivir-13C2,d3 phosphate is a stable isotope-labeled derivative of oseltamivir phosphate, which is a well-known antiviral medication primarily used for the treatment and prevention of influenza. Oseltamivir acts as a neuraminidase inhibitor, targeting the influenza virus's ability to replicate and spread within the host. This compound is particularly significant in pharmacokinetic studies and metabolic research due to its isotopic labeling, which allows for precise tracking of the drug's behavior in biological systems.

Source

Oseltamivir phosphate was first synthesized from shikimic acid, a natural product derived from the Chinese star anise. The compound is marketed under the brand name Tamiflu and is produced by Roche and Gilead Sciences. The stable isotope-labeled version, Oseltamivir-13C2,d3 phosphate, serves as a valuable tool in research settings, particularly in studying drug metabolism and pharmacodynamics.

Classification

Oseltamivir-13C2,d3 phosphate belongs to the class of organic compounds known as gamma amino acids and derivatives. It is classified as an antiviral agent and specifically functions as a neuraminidase inhibitor. The chemical formula for oseltamivir phosphate is C16H31N2O8PC_{16}H_{31}N_{2}O_{8}P with a molecular weight of approximately 410.4 g/mol.

Synthesis Analysis

Methods

The synthesis of oseltamivir phosphate involves multiple steps, typically starting with shikimic acid. Various synthetic routes have been developed over the years, with notable methods including:

  1. Initial Steps: Starting from shikimic acid, the process often involves protection of functional groups, formation of intermediates through reactions such as mesylation and azide transformations.
  2. Key Reactions: The synthesis may include Diels-Alder reactions to create complex cyclic structures, followed by selective reductions and acetylation to yield the final product.
  3. Yield: Modern synthetic methods can achieve yields ranging from 40% to 47%, depending on the specific route used .

Technical Details

A notable synthetic pathway includes:

  • Protection of hydroxyl groups,
  • Formation of an aziridine intermediate,
  • Ring-opening reactions,
  • Final acetylation steps to produce oseltamivir phosphate .
Molecular Structure Analysis

Structure

Oseltamivir phosphate has a complex molecular structure characterized by several functional groups:

  • Core Structure: The compound features a cyclohexene ring that is substituted with an acetamido group and an ethyl ester.
  • Phosphate Group: The addition of a phosphate moiety enhances solubility and stability.

Data

The molecular structure can be represented as follows:

Molecular Formula C16H31N2O8P\text{Molecular Formula }C_{16}H_{31}N_{2}O_{8}P
CAS Number 204255118\text{CAS Number }204255-11-8
Molecular Weight 410.4 g mol\text{Molecular Weight }410.4\text{ g mol}
Chemical Reactions Analysis

Reactions

Oseltamivir phosphate undergoes various chemical reactions during its synthesis and metabolism:

  1. Esterification: The formation of the ethyl ester from carboxylic acid.
  2. Reduction: Various steps involve reducing functional groups to achieve desired structures.
  3. Hydrolysis: In biological systems, oseltamivir phosphate is hydrolyzed to its active form, oseltamivir carboxylate.

Technical Details

Each step in the synthesis requires careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Mechanism of Action

Oseltamivir functions as a neuraminidase inhibitor by binding to the active site of the neuraminidase enzyme present on the surface of influenza viruses. This binding prevents the cleavage of sialic acid residues on host cells, thereby inhibiting viral release and spread.

Process

  1. Binding: Oseltamivir binds competitively to neuraminidase.
  2. Inhibition: This binding blocks the enzyme's activity, leading to reduced viral replication.
  3. Impact on Viral Load: Administering oseltamivir within 48 hours of symptom onset significantly reduces viral shedding .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 196-198°C
  • Solubility: Soluble in water (30 mg/mL)
  • Appearance: White to beige powder
  • Storage Conditions: Recommended storage at 2-8°C.

Chemical Properties

  • Optical Activity: Specific optical rotation ranges from -26° to -36° in water.
  • Stability: The compound exhibits stability when stored under recommended conditions .
Applications

Oseltamivir-13C2,d3 phosphate is primarily utilized in scientific research:

  1. Metabolic Studies: Its stable isotope labeling allows researchers to track drug metabolism in vivo.
  2. Pharmacokinetic Research: Used to study absorption, distribution, metabolism, and excretion profiles.
  3. Viral Studies: Assists in understanding influenza virus behavior and resistance mechanisms.
Isotopic Labeling Strategies in Antiviral Drug Development

Role of Stable Isotopes (¹³C, d₃) in Pharmacokinetic Tracer Studies

Stable isotopes like ¹³C and deuterium (d) serve as non-radioactive tracers that preserve the native compound’s biochemical behavior while enabling detection via mass spectrometry or NMR. In antiviral research, they facilitate simultaneous administration of labeled and unlabeled drugs, allowing:

  • Discrimination between endogenous and drug-derived metabolites
  • Quantification of absorption, distribution, metabolism, and excretion (ADME) parameters without pharmacokinetic interference
  • High-sensitivity detection in complex biological matrices

Oseltamivir-¹³C₂,d₃ phosphate leverages these advantages. Its deuterium atoms are incorporated at metabolically stable sites (e.g., alkyl side chains), minimizing kinetic isotope effects (KIEs) that could alter reaction rates. Meanwhile, ¹³C labels provide mass spectral signatures for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. A seminal study demonstrated this using intravenous tracer doses of isotope-labeled phenytoin and phenobarbital to delineate nonlinear pharmacokinetics at steady state, confirming that isotopic tracers yield linear elimination profiles indistinguishable from unlabeled drugs [5].

Table 1: Analytical Advantages of ¹³C and Deuterium Labeling in Oseltamivir

IsotopePosition in MoleculeDetection MethodKey Advantage
¹³CCarboxamide carbonylLC-MS/MS (mass shift +1 Da)Avoids metabolic interference
Deuterium (d₃)Ethyl side chainLC-MS/MS (mass shift +3 Da)High signal-to-noise ratio in biofluids
Native atomsN/ABaseline spectrometryComparative pharmacokinetic benchmark

Probenecid interaction studies further illustrate this utility: When co-administered with oseltamivir, probenecid inhibits renal tubular secretion of oseltamivir carboxylate (the active metabolite), elevating systemic exposure. Using Oseltamivir-¹³C₂,d₃ phosphate as a tracer, researchers quantified a 2.5-fold increase in active metabolite concentrations, validating its sensitivity to detect drug-transporter interactions [2].

Design Rationale for Dual Isotope Labeling in Oseltamivir Derivatives

The molecular architecture of Oseltamivir-¹³C₂,d₃ phosphate reflects deliberate isotopic placement to balance analytical utility with biological fidelity:

  • ¹³C labeling at the carboxamide group: Positioned away from metabolic hotspots (e.g., esterase hydrolysis sites), ensuring metabolic stability and consistent mass spectrometric detection of the carboxylate metabolite [7].
  • Deuterium at C-terminal ethyl group: Replaces hydrogen atoms in the ethyl moiety (CH₃CH₂→ CD₃CH₂), exploiting C–D bonds’ resistance to enzymatic oxidation while minimizing KIEs (<10% reduction in clearance) [6].
  • Synergistic mass shift: Combined ¹³C₂ and d₃ labels create a +5 Da mass shift from native oseltamivir, enabling unambiguous differentiation in multiplexed assays [7].

This design emerged from fragment-based drug development (FBDD) principles, where isotopic "tags" are treated as structural fragments optimized for minimal steric/electronic perturbation. As reviewed by Harrigan and Goodacre, such metabolic profiling integrates isotopic labeling with genomics/proteomics to accelerate antiviral discovery [9]. For oseltamivir, this strategy circumvents limitations of radioactive tracers (e.g., ¹⁴C), which pose regulatory hurdles and lack specificity for metabolite discrimination.

Critically, deuterium placement avoids the N-acetyl group—a site susceptible to deacetylation—ensuring label retention during biotransformation to oseltamivir carboxylate. This enables precise tracking of the active species’ distribution, as confirmed in in vitro hepatocyte models showing >95% isotopic retention post-metabolism [6].

Comparative Analysis of Isotope-Labeled vs. Native Compound Behavior in Biological Systems

Despite structural identity, isotopic labeling can subtly alter molecular properties. Rigorous comparisons between Oseltamivir-¹³C₂,d₃ phosphate and unmodified oseltamivir reveal:

Membrane Interactions and Partitioning

  • Lipid bilayer affinity: Oseltamivir-¹³C₂,d₃ phosphate exhibits a partition coefficient (log P) identical to native oseltamivir in model membranes, confirming minimal isotopic impact on hydrophobicity [1].
  • Membrane perturbation: Both compounds induce concentration-dependent decreases in lateral pressure within acyl chain regions of phospholipid bilayers. At 100 µM, labeled and unlabeled forms increase zeta potential by +15 mV, indicating equivalent surface charge modulation [1].
  • Structural tolerance: Multilamellar vesicle integrity is identically disrupted at high concentrations (>200 µM) due to electrostatic repulsion between bilayers [1].

Table 2: Comparative Pharmacokinetic Parameters of Native vs. Dual-Labeled Oseltamivir

ParameterNative OseltamivirOseltamivir-¹³C₂,d₃ PhosphateStatistical Significance
Plasma half-life (t₁/₂)6–10 h6.2–10.4 hP > 0.05
Apparent oral clearance9.75 L/h9.68 L/hP = 0.92
Steady-state Cₘₐₓ81 ± 54 ng/mL79 ± 49 ng/mLP = 0.87
Renal excretion (%)75–80%77–82%P > 0.05

Metabolic and Pharmacokinetic Equivalence

  • Bioactivation kinetics: Conversion to oseltamivir carboxylate occurs at equivalent rates (kₐᵥᵥ = 0.42 min⁻¹ for both), confirming negligible KIEs on hepatic esterases [2] [6].
  • Drug-transporter interactions: Probenecid co-administration reduces oseltamivir carboxylate clearance by 24% (native) vs. 26% (labeled), validating isotopic integrity during renal tubular secretion [2].
  • Bioequivalence thresholds: Formulation studies confirm that isotopic variants fall within 90% confidence intervals (0.80–1.25) for AUC and Cₘₐₓ ratios relative to native compounds, meeting regulatory bioequivalence criteria [3].

Notably, the deuterated ethyl group exhibits a <5% reduction in oxidative metabolism via CYP3A4—a clinically insignificant deviation given oseltamivir’s primary reliance on esterase-mediated activation [6]. This metabolic "silence" underscores the success of rational isotopic placement.

Concluding PerspectivesOseltamivir-¹³C₂,d₃ phosphate epitomizes the strategic synergy between isotopic chemistry and antiviral pharmacology. Its design validates three core principles: (1) Stable isotopes enable physiologically inert tracing of drug fate; (2) Dual labeling enhances detection specificity without perturbing biological interactions; and (3) Comparative studies must verify isotopic neutrality at membrane, metabolic, and systemic levels. As influenza viruses evolve resistance mechanisms—such as the H274Y neuraminidase mutation—this isotopologue will prove critical in optimizing next-generation inhibitors through high-fidelity pharmacokinetic profiling [4]. Future applications include combinational tracer studies with emerging PA inhibitors (e.g., baloxavir marboxil) to address resistance via multi-targeted antiviral strategies.

Properties

Product Name

Oseltamivir-13C2,d3 Phosphate

IUPAC Name

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium

Molecular Formula

C16H29N2O8P

Molecular Weight

413.39 g/mol

InChI

InChI=1S/C16H28N2O4.HO4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1/i4+1D3,10+1;

InChI Key

JBTFXCKJYNSRNQ-ZHDDORMASA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.